N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide
Description
N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives
Properties
IUPAC Name |
N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-6-7-17(24-13)16-11-23-9-8-21(16)19(22)20-10-14-12-25-18-5-3-2-4-15(14)18/h2-7,12,16H,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELBFNRHSXXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2COCCN2C(=O)NCC3=CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene and furan intermediates, followed by their coupling with a morpholine derivative. Common reagents used in these reactions include:
Benzothiophene: Synthesized through cyclization reactions involving sulfur-containing precursors.
Furan: Prepared via cyclization of 1,4-dicarbonyl compounds.
Morpholine: Introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of functional groups within the molecule, often used to create derivatives with different activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzothiophen-2-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide
- N-(1-benzothiophen-3-ylmethyl)-3-(5-ethylfuran-2-yl)morpholine-4-carboxamide
Uniqueness
N-(1-benzothiophen-3-ylmethyl)-3-(5-methylfuran-2-yl)morpholine-4-carboxamide is unique due to its specific combination of benzothiophene and furan moieties, which may confer distinct biological activities compared to other morpholine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
